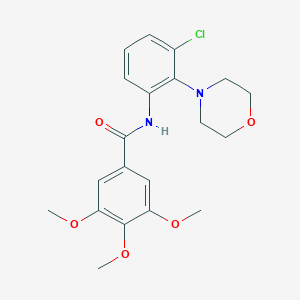
N-(2-butyl-2H-tetrazol-5-yl)-5-chloro-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-butyl-2H-tetrazol-5-yl)-5-chloro-2-methoxybenzamide, also known as BCTMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. BCTMC is a tetrazole-based compound that exhibits a wide range of biological activities, making it a promising candidate for drug development and research.
Wirkmechanismus
The mechanism of action of N-(2-butyl-2H-tetrazol-5-yl)-5-chloro-2-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. N-(2-butyl-2H-tetrazol-5-yl)-5-chloro-2-methoxybenzamide has been shown to inhibit the activity of carbonic anhydrase IX by binding to its active site, which may lead to the suppression of tumor growth. N-(2-butyl-2H-tetrazol-5-yl)-5-chloro-2-methoxybenzamide has also been shown to inhibit the activity of cyclooxygenase-2, which is an enzyme involved in the production of prostaglandins, leading to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(2-butyl-2H-tetrazol-5-yl)-5-chloro-2-methoxybenzamide has been shown to exhibit various biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that N-(2-butyl-2H-tetrazol-5-yl)-5-chloro-2-methoxybenzamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-butyl-2H-tetrazol-5-yl)-5-chloro-2-methoxybenzamide has also been shown to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. In vivo studies have demonstrated that N-(2-butyl-2H-tetrazol-5-yl)-5-chloro-2-methoxybenzamide possesses analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-butyl-2H-tetrazol-5-yl)-5-chloro-2-methoxybenzamide in lab experiments is its wide range of biological activities, making it a versatile compound for various applications. N-(2-butyl-2H-tetrazol-5-yl)-5-chloro-2-methoxybenzamide is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using N-(2-butyl-2H-tetrazol-5-yl)-5-chloro-2-methoxybenzamide is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of N-(2-butyl-2H-tetrazol-5-yl)-5-chloro-2-methoxybenzamide. One potential direction is the optimization of its pharmacological properties, such as its bioavailability and toxicity, to enhance its therapeutic potential. Another direction is the identification of its molecular target(s) and the elucidation of its mechanism of action, which may provide insights into its biological activities and potential therapeutic applications. Additionally, the development of N-(2-butyl-2H-tetrazol-5-yl)-5-chloro-2-methoxybenzamide derivatives and analogs may lead to the discovery of more potent and selective compounds for various applications.
Synthesemethoden
The synthesis of N-(2-butyl-2H-tetrazol-5-yl)-5-chloro-2-methoxybenzamide involves the reaction of 5-chloro-2-methoxybenzoic acid with butylamine and sodium nitrite in the presence of hydrochloric acid and copper powder. The resulting product is then treated with sodium azide to obtain the tetrazole ring, which is then coupled with 2-bromoacetophenone to form N-(2-butyl-2H-tetrazol-5-yl)-5-chloro-2-methoxybenzamide. This method has been optimized to yield high purity and high yield of N-(2-butyl-2H-tetrazol-5-yl)-5-chloro-2-methoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-(2-butyl-2H-tetrazol-5-yl)-5-chloro-2-methoxybenzamide has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, N-(2-butyl-2H-tetrazol-5-yl)-5-chloro-2-methoxybenzamide has been shown to exhibit antitumor, antibacterial, and antifungal activities. In biochemistry, N-(2-butyl-2H-tetrazol-5-yl)-5-chloro-2-methoxybenzamide has been demonstrated to inhibit the activity of human carbonic anhydrase IX, which is a potential target for cancer therapy. In pharmacology, N-(2-butyl-2H-tetrazol-5-yl)-5-chloro-2-methoxybenzamide has been shown to possess analgesic and anti-inflammatory activities.
Eigenschaften
Molekularformel |
C13H16ClN5O2 |
|---|---|
Molekulargewicht |
309.75 g/mol |
IUPAC-Name |
N-(2-butyltetrazol-5-yl)-5-chloro-2-methoxybenzamide |
InChI |
InChI=1S/C13H16ClN5O2/c1-3-4-7-19-17-13(16-18-19)15-12(20)10-8-9(14)5-6-11(10)21-2/h5-6,8H,3-4,7H2,1-2H3,(H,15,17,20) |
InChI-Schlüssel |
ZULWKGAVYVREOQ-UHFFFAOYSA-N |
SMILES |
CCCCN1N=C(N=N1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Kanonische SMILES |
CCCCN1N=C(N=N1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-fluorobenzamide](/img/structure/B244337.png)
![N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-2-methoxybenzamide](/img/structure/B244340.png)
![3-bromo-4-methoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244341.png)
![2-(4-bromophenoxy)-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B244342.png)
![3-ethoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244345.png)
![4-ethoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244346.png)

![4-butoxy-N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B244348.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B244349.png)
![N-({3-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B244351.png)
![5-nitro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B244352.png)
![3,5-dimethoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244356.png)
![3-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-methylbenzamide](/img/structure/B244362.png)